molecular formula C21H24N2O4S B2941870 N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868369-32-8

N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2941870
CAS No.: 868369-32-8
M. Wt: 400.49
InChI Key: DVTPMFNHZMMQOO-DQRAZIAOSA-N
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Description

N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring and a trimethoxybenzamide moiety

Scientific Research Applications

N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiazole-containing compounds can intercalate into DNA, while others might inhibit certain enzymes .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Thiazoles are a focus of ongoing research due to their presence in many biologically active compounds. Future research may explore new synthetic methods, novel thiazole-containing compounds, and their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple stepsThe final step involves the formation of the trimethoxybenzamide moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and trimethoxybenzamide analogs. Examples include:

Uniqueness

What sets N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide apart is its unique combination of functional groups and structural features. This combination can confer specific chemical and biological properties that are not present in simpler analogs .

Properties

IUPAC Name

N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-7-23-15-9-12(2)8-13(3)19(15)28-21(23)22-20(24)14-10-16(25-4)18(27-6)17(11-14)26-5/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTPMFNHZMMQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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